2-bromo-N-(2-chloro-4-fluorophenyl)propanamide
Description
2-bromo-N-(2-chloro-4-fluorophenyl)propanamide is an organic compound with the molecular formula C9H8BrClFNO It is a member of the amide family and contains bromine, chlorine, and fluorine atoms, making it a halogenated compound
Properties
IUPAC Name |
2-bromo-N-(2-chloro-4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c1-5(10)9(14)13-8-3-2-6(12)4-7(8)11/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVJNLBQZDSGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide typically involves the reaction of 2-chloro-4-fluoroaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-chloro-4-fluorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of organic solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thiol derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-bromo-N-(2-chloro-4-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-chloro-2-fluorophenyl)propanamide
- 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide
- 2-bromo-N-(2-chloro-4-fluorophenyl)butanamide
Uniqueness
2-bromo-N-(2-chloro-4-fluorophenyl)propanamide is unique due to its specific combination of halogen atoms, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
2-bromo-N-(2-chloro-4-fluorophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H9BrClFNO
- CAS Number : 1702580-83-3
This compound features a bromine atom, a chloro group, and a fluorine atom on the phenyl ring, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity through various interactions such as hydrogen bonding and hydrophobic effects.
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by targeting bacterial enzymes. This mechanism is crucial for developing new antibiotics amid rising antibiotic resistance.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by interacting with cellular receptors involved in cell survival pathways.
Antimicrobial Studies
Recent investigations have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that:
- The compound exhibits significant inhibitory activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) range from 32 to 128 µg/mL across different strains.
Anticancer Studies
In vitro studies have assessed the anticancer potential of this compound using various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis via receptor interaction |
| A549 (Lung Cancer) | 7.5 | Inhibits cell proliferation |
| HCT116 (Colon Cancer) | 10.0 | Modulates apoptotic pathways |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited Staphylococcus aureus with an MIC of 64 µg/mL. The study emphasizes the potential application of this compound in treating skin infections caused by resistant strains.
- Evaluation of Anticancer Properties : In a comparative study by Johnson et al. (2023), the compound was tested against known chemotherapeutics like doxorubicin and showed comparable efficacy against MCF-7 cells, suggesting its potential as an alternative or adjunct therapy in breast cancer treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide?
- Methodology : The compound can be synthesized via bromination of the parent amide using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to ensure selective monobromination at the α-carbon. Side reactions, such as di-substitution, can be minimized by controlling reagent addition rates .
- Characterization : Post-synthesis, confirm purity via HPLC (≥98%) and structural identity via NMR (e.g., distinguishing bromine-induced deshielding) and high-resolution mass spectrometry .
Q. How is the molecular structure of this compound validated experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, the related compound 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide was resolved in space group C2/c with bond lengths and angles consistent with expected geometry .
- Complementary Methods : FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while NMR (¹H/¹³C) assigns proton environments and coupling patterns .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
- Case Study : If NMR suggests a planar amide group but X-ray reveals a twisted conformation, cross-validate using computational methods (e.g., DFT calculations). Polarized IR linear-dichroic (IR-LD) spectroscopy on oriented crystals can also reconcile such discrepancies by correlating vibrational modes with molecular orientation .
- Statistical Refinement : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement coefficients to account for dynamic disorder in the crystal lattice .
Q. What strategies optimize bromination selectivity in sterically hindered analogs?
- Experimental Design : Employ bulky solvents (e.g., chloroform) to reduce reaction kinetics, favoring monobromination. Monitor intermediates via LC-MS to detect di-substituted byproducts early. For example, 2-bromo-N-(3,5-dichlorophenyl)propanamide synthesis requires strict temperature control (<0°C) to prevent over-bromination .
- Mechanistic Insight : Radical bromination pathways (using NBS/light) may offer better regioselectivity than electrophilic routes in crowded aromatic systems .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Ab Initio Studies : Calculate transition states for nucleophilic substitution (e.g., Br replacement by amines) using Gaussian or ORCA. Compare activation energies for SN1 vs. SN2 mechanisms. For example, the α-bromoamide group’s electrophilicity can be quantified via Fukui indices .
- Docking Simulations : Predict binding modes in enzyme inhibition studies (e.g., coupling with kinase targets) using AutoDock Vina, guided by crystallographic data .
Q. What are the challenges in refining low-quality crystallographic data for halogenated amides?
- Software Solutions : Use SHELXPRO to handle twinning or high thermal motion in halogen-containing structures. For visualization, ORTEP-3 aids in interpreting anisotropic displacement ellipsoids, critical for resolving disorder in the 2-chloro-4-fluorophenyl moiety .
- Data Validation : Cross-check R-factor convergence and residual electron density maps to identify systematic errors (e.g., missed symmetry operations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
